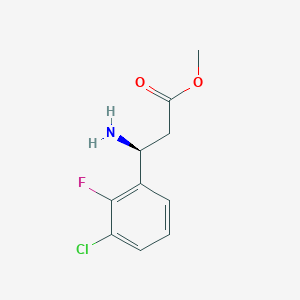
Methyl (S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chloro-fluorophenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Esterification: Formation of the ester group through reaction with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino compound.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate
- Methyl (3R)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate
Uniqueness
Methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the aromatic ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClFNO2 |
|---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-9(14)5-8(13)6-3-2-4-7(11)10(6)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1 |
InChI Key |
ZINRNMSTBOUEOE-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C(=CC=C1)Cl)F)N |
Canonical SMILES |
COC(=O)CC(C1=C(C(=CC=C1)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















